In-Depth Technical Guide to the Physical Properties of Methyl 4-(1-hydroxyethyl)benzoate
In-Depth Technical Guide to the Physical Properties of Methyl 4-(1-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-(1-hydroxyethyl)benzoate. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries. This document summarizes key physicochemical data, outlines standard experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.
Chemical Identity and Structure
Methyl 4-(1-hydroxyethyl)benzoate is an organic compound that features both a hydroxyl group and a methyl ester functional group attached to a benzene (B151609) ring. These functionalities make it a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.
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IUPAC Name: methyl 4-(1-hydroxyethyl)benzoate[1]
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Molecular Formula: C₁₀H₁₂O₃[1]
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Canonical SMILES: CC(C1=CC=C(C=C1)C(=O)OC)O[1]
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InChI Key: KAXLTAULVFFCNL-UHFFFAOYSA-N[1]
Tabulated Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical properties of Methyl 4-(1-hydroxyethyl)benzoate for easy reference and comparison.
| Property | Value | Notes and Conditions |
| Molecular Weight | 180.20 g/mol | Calculated |
| CAS Number | 84851-56-9 (racemate) | [1] |
| 79322-76-2 ((S)-enantiomer) | [2] | |
| 129446-47-5 ((R)-enantiomer) | ||
| Appearance | Clear colorless to yellow viscous liquid | At room temperature[2] |
| Boiling Point | 148-152 °C | at 1 mmHg[3] |
| Density | 1.144 g/cm³ | at 25 °C |
| Refractive Index | 1.532 - 1.536 | at 20 °C |
| pKa | 14.05 ± 0.20 | Predicted[4] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid organic compounds like Methyl 4-(1-hydroxyethyl)benzoate.
Boiling Point Determination (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample quantities or for substances that decompose at atmospheric pressure, a micro-boiling point determination under reduced pressure is employed.
Methodology:
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A small amount of the liquid sample (a few milliliters) is placed in a test tube.
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A capillary tube, sealed at one end, is placed open-end-down into the liquid.
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The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point tube).
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The apparatus is connected to a vacuum source to reduce the pressure to the desired level (e.g., 1 mmHg).
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The sample is heated slowly. A stream of bubbles will emerge from the capillary tube as the air inside expands.
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The temperature at which a rapid and continuous stream of bubbles emerges is noted.
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The heat source is then removed, and the apparatus is allowed to cool slowly.
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The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Density Measurement
The density of a liquid is its mass per unit volume. A common and precise method for determining the density of a liquid is by using a pycnometer or a specific gravity bottle.
Methodology:
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A clean, dry pycnometer of a known volume is weighed accurately.
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The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the sample should be controlled and recorded (e.g., 25 °C).
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The filled pycnometer is weighed again.
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The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
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The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Measurement
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.
Methodology:
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The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
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A few drops of the liquid sample are placed on the prism of the refractometer.
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The prisms are closed, and the light source is adjusted to illuminate the field of view.
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The adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
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The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant, specified value (e.g., 20 °C) as the refractive index is temperature-dependent.
Spectroscopic Analysis
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound.
Methodology:
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Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
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Data Acquisition: The prepared sample in an NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.
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¹H NMR (399.65 MHz, CDCl₃) of Methyl 4-(hydroxymethyl)benzoate: δ 7.99 (d, 2H), 7.40 (d, 2H), 4.73 (s, 2H), 3.90 (s, 3H).[5]
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¹³C NMR of Methyl 4-(hydroxymethyl)benzoate: (Predicted) δ 167.0 (C=O), 143.9 (Ar-C), 129.7 (Ar-CH), 129.1 (Ar-C), 126.9 (Ar-CH), 65.5 (CH₂), 51.7 (OCH₃).
3.4.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
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Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
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Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded.
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Data Processing: The final IR spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
A commercial source for Methyl 4-(1-hydroxyethyl)benzoate indicates that its infrared spectrum conforms to its structure, which would be expected to show characteristic absorptions for the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and aromatic (C=C and C-H stretches) groups.[2]
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the characterization of a chemical compound such as Methyl 4-(1-hydroxyethyl)benzoate.
Caption: Workflow for the Characterization of a Chemical Compound.
References
- 1. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) IR Spectrum [chemicalbook.com]
- 3. methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]
